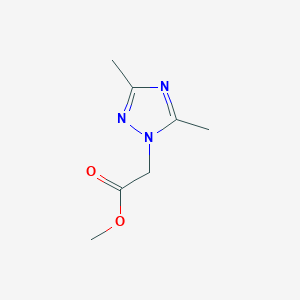

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and an ester group at position 1. It is a colorless crystalline solid at room temperature and is known for its stability and versatility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Another method involves the dehydrogenation of methyl chloroacetate to form the triazole ring, followed by esterification with methanol. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis. Catalysts and advanced purification techniques are employed to enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl acetate group undergoes hydrolysis under acidic or basic conditions to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Reaction conditions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux, 12 h | 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | 85% |

| Basic hydrolysis | 2 M NaOH, 80°C, 6 h | Same as above | 92% |

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry due to its nitrogen-rich structure.

N-Alkylation

The triazole’s N1 position reacts with alkyl halides or epoxides under basic conditions. For example, reaction with methyl iodide in DMF/K2CO3 yields quaternary ammonium derivatives .

Metal Coordination

The compound acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via nitrogen atoms. Coordination complexes are synthesized by refluxing the compound with metal salts in ethanol:

-

Example : Reaction with Cu(NO3)2·3H2O produces a Cu(II) complex with octahedral geometry, confirmed by UV-Vis and ESR spectroscopy.

Nucleophilic Substitution at the Acetate Group

The methyl ester undergoes transesterification or aminolysis:

-

Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) catalyzed by H2SO4 .

-

Aminolysis : Reaction with amines (e.g., benzylamine) produces amide derivatives, useful in drug discovery .

Cycloaddition Reactions

The triazole ring can engage in Huisgen-type cycloadditions with alkynes or nitriles under catalytic conditions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives :

-

Mechanism : The triazole’s N2 nitrogen reacts with terminal alkynes to form 1,2,3-triazole-linked hybrids .

Oxidative Coupling

Under aerobic conditions with CuCl2 as a catalyst, the compound undergoes oxidative coupling with aromatic amines to form bi-triazole structures. This reaction is highly selective at elevated temperatures (60°C) :

Compound+Ar-NH2CuCl2,O2Bi-triazole derivative+H2O

Key features :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazoles can act as potent inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. These compounds have demonstrated significant antiproliferative activity against various breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, making them potential candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. This compound has been synthesized and evaluated for its effectiveness against a range of pathogens. Compounds containing the triazole ring have shown moderate to good activity against Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can disrupt microbial cell wall synthesis or interfere with metabolic pathways .

Agricultural Applications

Fungicides

The triazole moiety is widely recognized in agricultural chemistry for its fungicidal properties. This compound can be explored as a potential fungicide due to its structural similarities with other known triazole fungicides. These compounds inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thus providing an effective means to control fungal diseases in crops .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives . The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potent anticancer agents; inhibit tubulin polymerization; induce apoptosis. |

| Agriculture | Potential fungicide; disrupts ergosterol biosynthesis in fungi. |

| Materials Science | Building block for novel polymers; enhances material properties. |

Mécanisme D'action

The mechanism of action of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and ester substitutions.

3,5-Dimethyl-1H-1,2,4-triazole: Similar to the compound but without the ester group.

Methyl 1H-1,2,4-triazole-3-carboxylate: Another ester derivative of triazole with different substitution patterns.

Uniqueness

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1250278-88-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with acetic anhydride or related acetylating agents. This process yields a compound that retains the triazole ring's properties while introducing an acetate moiety that may enhance solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing a triazole ring exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Enterococcus faecalis | Moderate activity | |

| Bacillus cereus | Moderate activity | |

| Escherichia coli | Not specified |

A study indicated that related triazole compounds demonstrated varying degrees of inhibition against these microorganisms, suggesting that this compound may possess similar properties.

Antifungal Activity

Triazoles are well-known for their antifungal activity. The compound has shown potential against fungal pathogens in preliminary assays:

| Fungal Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Significant inhibition | |

| Aspergillus niger | Moderate inhibition |

These findings align with the established efficacy of triazole derivatives in treating fungal infections.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was included to evaluate its antimicrobial spectrum. The results demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Enterococcus faecalis effectively when compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests clinical relevance for further development .

In Vitro Studies on Fungal Inhibition

A series of in vitro assays were conducted to assess the antifungal properties of this compound against Candida species. The compound exhibited an MIC of 8 µg/mL against Candida albicans, indicating a promising profile for further exploration as an antifungal agent .

Propriétés

IUPAC Name |

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQCSZBQPRGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.